molecular formula C12H10N2S B2833411 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 16441-27-3

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B2833411
CAS No.: 16441-27-3
M. Wt: 214.29
InChI Key: CWGUGAWIKKKIAN-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile is an organic compound with the molecular formula C12H10N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Similar structure but with a different position of the nitrile group.

    2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties

Uniqueness

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGUGAWIKKKIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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